molecular formula C10H13ClO3S B1599234 5-Isopropyl-2-methoxy-benzenesulfonyl chloride CAS No. 88059-65-8

5-Isopropyl-2-methoxy-benzenesulfonyl chloride

Cat. No.: B1599234
CAS No.: 88059-65-8
M. Wt: 248.73 g/mol
InChI Key: MSLSAAVSJMRGIC-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methoxy-benzenesulfonyl chloride: is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Phosphorus Pentachloride Method: One common method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride .

    Phosphorus Oxychloride Method: Another method uses phosphorus oxychloride on the salts of benzenesulfonic acid .

    Chlorosulfonic Acid Method: This method involves the reaction of chlorosulfonic acid with benzene or sodium benzenesulfonate .

    Sulfuryl Chloride Method: This method uses sulfuryl chloride in the presence of anhydrous aluminum chloride .

Industrial Production Methods: The industrial production of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride typically involves large-scale reactions using the above methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: This compound undergoes electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include chlorine , bromine , sulfuric acid , and hypochlorous acid .

    Nucleophilic Substitution: Common nucleophiles include amines , alcohols , and thiols .

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include substituted benzenes with various electrophiles attached to the aromatic ring.

    Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, and sulfonate derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of sulfonyl chloride groups into aromatic compounds .

Biology:

  • Utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .

Medicine:

  • Employed in the development of drugs and therapeutic agents due to its ability to modify biological molecules .

Industry:

  • Applied in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

Electrophilic Aromatic Substitution:

    Formation of Electrophile: The electrophile is generated, which then attacks the aromatic ring, forming a positively charged benzenonium intermediate.

    Formation of Substituted Benzene: The intermediate loses a proton, regenerating the aromatic ring and forming the substituted benzene.

Nucleophilic Substitution:

    Nucleophilic Attack: The nucleophile attacks the sulfonyl chloride group, displacing the chloride ion and forming a new bond.

    Formation of Derivative: The final product is a sulfonamide, sulfonate ester, or sulfonate derivative.

Comparison with Similar Compounds

    5-Chloro-2-methoxybenzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of an isopropyl group.

    5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride: Similar but with an additional methyl group on the aromatic ring.

Uniqueness:

  • The presence of the isopropyl group in 5-Isopropyl-2-methoxy-benzenesulfonyl chloride provides unique steric and electronic properties, making it distinct from other sulfonyl chlorides.

Properties

IUPAC Name

2-methoxy-5-propan-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-7(2)8-4-5-9(14-3)10(6-8)15(11,12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLSAAVSJMRGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424602
Record name 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88059-65-8
Record name 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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